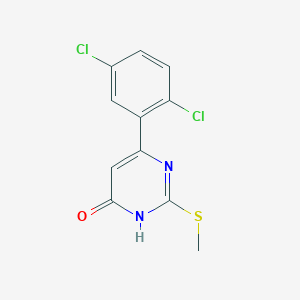

6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Vue d'ensemble

Description

6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a versatile chemical compound used in scientific research. Its unique properties and diverse functional groups make it valuable for various applications, including pharmaceuticals and agricultural sciences1.

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials. Detailed synthetic pathways can be found in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis1.

Molecular Structure Analysis

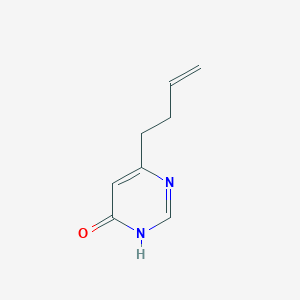

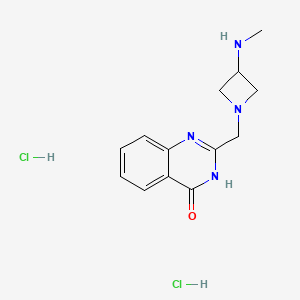

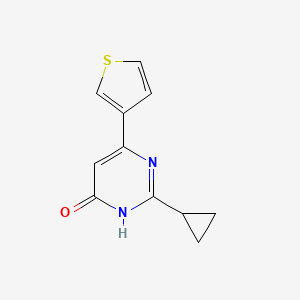

The molecular structure of 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one consists of a pyrimidine ring with a dichlorophenyl group at position 6 and a methylthio group at position 2. The 3H designation indicates the tautomeric form. Precise structural details, including bond angles and distances, are crucial for understanding its behavior and interactions1.

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Researchers have investigated its reactivity with other compounds, such as nucleophiles, electrophiles, and oxidizing agents. These reactions play a pivotal role in designing synthetic routes and developing novel derivatives1.

Physical And Chemical Properties Analysis

- Physical Properties :

- Appearance : Solid crystalline material.

- Color : Varies based on purity.

- Melting Point : Investigate literature for precise values.

- Solubility : Solubility in different solvents.

- Chemical Properties :

- Acidity/Basicity : Investigate pKa values.

- Stability : Consider stability under various conditions (light, temperature, etc.).

- Reactivity : Explore its behavior in different environments.

Applications De Recherche Scientifique

Antimicrobial Activities

The compound has been explored for its potential in antimicrobial activities. For instance, new derivatives of pyridothienopyrimidines and pyridothienotriazines, which include structures related to 6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, have been synthesized and evaluated for their in vitro antimicrobial activities. This research highlights the compound's utility in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antihypertensive Properties

The compound's derivatives have also been investigated for their antihypertensive properties. A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to the compound , demonstrated their effectiveness in lowering blood pressure in hypertensive rats. This indicates the potential of these derivatives in the development of new antihypertensive medications (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Antiproliferative Activities

The compound and its derivatives have been studied for their antiproliferative effects, particularly against cancer cell lines. For example, novel pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives were synthesized, and their antiproliferative activities were evaluated on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. This research underscores the potential of these compounds in cancer therapy (Atapour-Mashhad et al., 2017).

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. Research has detailed the synthesis of pyrimido-pyrimidinedithiones and related derivatives, highlighting the compound's utility in organic synthesis and the development of potentially bioactive molecules (Snieckus & Guimarães, 2014).

Antibacterial and Antifungal Activities

The compound's derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. A study on novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety demonstrated moderate to excellent growth inhibition of bacteria and fungi, indicating their potential as antimicrobial agents (Ashok, Holla, & Kumari, 2007).

Safety And Hazards

Researchers must exercise caution when handling this compound. Safety considerations include:

- Toxicity : Assess toxicity levels.

- Handling : Use appropriate protective equipment.

- Storage : Store in a cool, dry place away from incompatible materials.

Orientations Futures

Future research should focus on:

- Derivatives : Synthesizing novel derivatives with modified functional groups.

- Biological Activity : Investigating its biological activity and potential applications.

- Optimization : Enhancing synthetic routes for improved yields and efficiency.

Propriétés

IUPAC Name |

4-(2,5-dichlorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c1-17-11-14-9(5-10(16)15-11)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIPICDKCOJNSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,5-dichlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

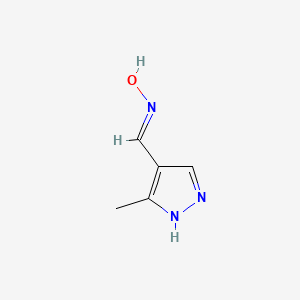

![N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B1486740.png)

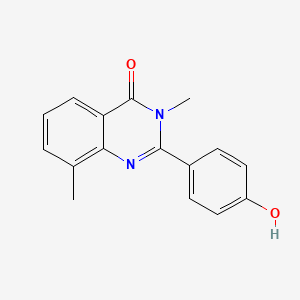

![5-Methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1486746.png)